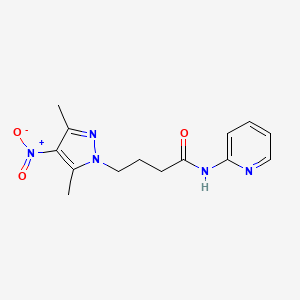![molecular formula C20H21NO2 B11500620 3,3-Dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B11500620.png)
3,3-Dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-3,3-DIMETHYL-1-(2-OXO-1-PHENYLPROPYLIDENE)-2-AZASPIRO[45]DECA-6,9-DIEN-8-ONE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,3-DIMETHYL-1-(2-OXO-1-PHENYLPROPYLIDENE)-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-ONE typically involves multi-step organic reactions. One common method includes the use of a Pd-catalyzed decarboxylative strategy, which utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . This reaction can be performed at room temperature and generates carbon dioxide as the sole by-product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1Z)-3,3-DIMETHYL-1-(2-OXO-1-PHENYLPROPYLIDENE)-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1Z)-3,3-DIMETHYL-1-(2-OXO-1-PHENYLPROPYLIDENE)-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1Z)-3,3-DIMETHYL-1-(2-OXO-1-PHENYLPROPYLIDENE)-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-ONE involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific pathways. Molecular orbital calculations have shown that rearrangement via migration by carbon is thermodynamically favored .
Comparison with Similar Compounds
Similar Compounds
(±)-subaveniumins A and B: These compounds share a similar spirocyclic structure and have been isolated from the bark of Cinnamomum subavenium.
Other spiro[4.5]deca-6,9-dien-8-ones: Compounds with similar core structures but different substituents.
Uniqueness
(1Z)-3,3-DIMETHYL-1-(2-OXO-1-PHENYLPROPYLIDENE)-2-AZASPIRO[45]DECA-6,9-DIEN-8-ONE is unique due to its specific substituents and the resulting chemical properties
Properties
Molecular Formula |
C20H21NO2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2-oxo-1-phenylpropylidene)-2-azaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C20H21NO2/c1-14(22)17(15-7-5-4-6-8-15)18-20(13-19(2,3)21-18)11-9-16(23)10-12-20/h4-12,21H,13H2,1-3H3 |
InChI Key |
BIJHUITXUJQVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1C2(CC(N1)(C)C)C=CC(=O)C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11500547.png)
![[4-(2-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11500567.png)
![1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11500572.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11500586.png)
![1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11500594.png)
![2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one](/img/structure/B11500602.png)
![(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11500607.png)
![5-(4-Methoxyphenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B11500622.png)
![1'-[(4-phenylpiperazin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11500630.png)
![N-[3-(4-chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]-3-methoxybenzamide](/img/structure/B11500646.png)
![2-amino-4-(2-fluorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11500648.png)

![2-{[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B11500658.png)
